Derivatives of 1-(2-Aminoethyl)piperidine-3-carboxamide have shown potential in inducing senescence, a state of irreversible cell cycle arrest, in melanoma cells. This activity makes them promising candidates for developing novel anti-melanoma therapies [].
A specific derivative, D2AAK4, exhibits an atypical antipsychotic profile by interacting with various aminergic GPCRs. It demonstrates efficacy in preclinical models for schizophrenia, memory consolidation, and anxiety, highlighting its potential for further development as an antipsychotic agent [].
This scaffold is frequently utilized in developing ligands targeting cannabinoid receptors (CB1 and CB2), with applications in pain management, obesity, and neurological disorders [, , , , , , , ]. Depending on the specific modifications, these derivatives can act as agonists, antagonists, or inverse agonists, demonstrating the scaffold's versatility in modulating cannabinoid receptor activity.
Bicyclic analogs incorporating the 1-(2-Aminoethyl)piperidine-3-carboxamide core structure have demonstrated potent inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication cycle. This finding suggests their potential as antiviral agents, particularly against drug-resistant HIV strains [].
While specific derivatives target HIV, the 1-(2-Aminoethyl)piperidine-3-carboxamide scaffold also shows promise against other viruses. Studies exploring its antiviral activity against influenza and hepatitis viruses further emphasize its potential in developing broad-spectrum antiviral therapies [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4